(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-acetyl-2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-19(25)17-9-14-5-8-16(26-2)10-18(14)27-20(17)23-15-6-3-13(11-21)4-7-15/h3-10H,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADUISXXKKMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, introduction of the methoxy group, and subsequent functionalization to introduce the acetyl and cyanophenyl groups. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could serve as a lead compound for the development of new drugs, particularly if it exhibits biological activity.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with other biomolecules to modulate biochemical pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Chromenones
Key Observations
Methoxy groups (e.g., 7-OCH₃) increase steric bulk and polarity, which may reduce membrane permeability but improve solubility .
Impact of Halogenation: Chlorine substitution (as in the 7-Cl analog) increases lipophilicity and metabolic stability, making it more suitable for in vivo studies .
Functional Group Modifications: Sulfonamide-containing analogs exhibit higher aqueous solubility due to polar SO₂NH₂ groups, making them preferable for in vitro antimicrobial assays .
Biological Activity
The compound (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (CAS No: 313954-12-0) is a chromene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 361.35 g/mol
- IUPAC Name : (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
Research indicates that compounds similar to (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide often exhibit their biological effects through various mechanisms, including:
- Histone Deacetylase Inhibition : Compounds with structural similarities have shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often overactive in cancer cells .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been observed, which is critical for the therapeutic efficacy of anticancer agents .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, further contributing to their antiproliferative effects .
Anticancer Activity
The anticancer potential of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been evaluated against various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 1.30 | Apoptosis induction |
| MDA-MB-231 (Breast) | 5.00 | Cell cycle arrest |
| A2780 (Ovarian) | 3.50 | HDAC inhibition |
| H460 (Lung) | 4.20 | Apoptosis and G2/M arrest |
The compound exhibited significant antiproliferative activity across multiple cancer types, with HepG2 cells being particularly sensitive to treatment.
Enzyme Inhibition
Studies have demonstrated that the compound acts as a potent inhibitor of HDAC enzymes, particularly HDAC3, which is implicated in various cancers. The IC for HDAC3 inhibition was reported at approximately 95.48 nM , showcasing its potential as a lead compound for developing selective HDAC inhibitors .
Case Studies
- Case Study on HepG2 Cells : In vitro studies using HepG2 liver cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis rates, with significant increases observed at concentrations of 1, 3, and 9 µM . Flow cytometry analysis indicated that apoptosis rates rose from 5.83% in untreated controls to 28.83% at the highest concentration.
- Cell Cycle Analysis : Further investigations into cell cycle dynamics showed that the compound significantly increased the proportion of cells in the G2/M phase, indicating an effective mechanism for halting cell proliferation .
Q & A
Basic: What are the common synthetic routes for preparing (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines. For example, acylation of an aminophenyl intermediate (e.g., 2-aminophenyl derivatives) with activated acetyl groups can be achieved using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under controlled temperatures (0–5°C). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v), followed by purification via acid-base extraction and recrystallization . For chromene core formation, cyclization of substituted phenols with acrylonitrile derivatives under basic conditions is often employed .
Advanced: How can reaction conditions be optimized to improve the yield of the Z-isomer during imine formation?
Methodological Answer:
The Z/E isomer ratio is influenced by steric and electronic factors. To favor the Z-isomer:
- Use bulky solvents (e.g., DCM) to restrict rotational freedom during imine bond formation.
- Introduce electron-withdrawing groups (e.g., cyano) on the phenyl ring to stabilize the transition state via resonance.
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hours) under inert atmospheres.
- Monitor isomerization via NMR (characteristic imine proton shifts at δ 8.5–9.0 ppm for Z-isomers) and adjust pH during workup to prevent tautomerization .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- and NMR : Confirm the presence of acetyl (δ ~2.1 ppm, singlet), methoxy (δ ~3.8 ppm, singlet), and imine (δ ~8.5–9.0 ppm) groups. Aromatic protons in the chromene ring appear as multiplets between δ 6.5–7.5 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm) and nitrile vibrations (C≡N at ~2220 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the chromene backbone .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous Z/E isomer determination. Key steps:
- Grow crystals via slow evaporation in a solvent system (e.g., methanol/water).
- Use SHELXL for refinement, focusing on anisotropic displacement parameters and residual electron density maps to validate the imine geometry.
- Analyze dihedral angles between the chromene ring and cyanophenyl group; Z-isomers typically show angles <10° due to intramolecular hydrogen bonding .
Basic: What are the stability considerations for this compound under storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the chromene core.
- Moisture Sensitivity : Keep under anhydrous conditions (e.g., desiccator with silica gel) to avoid hydrolysis of the imine bond.
- Temperature : Long-term storage at –20°C in DMSO or DMF solutions (1–10 mM) minimizes decomposition .
Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?
Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model:
- Frontier molecular orbitals (HOMO-LUMO) for reactivity predictions.
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- Non-covalent interaction (NCI) analysis to assess binding affinities with biological targets (e.g., enzymes).
- Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate charge-transfer transitions involving the cyanophenyl group .
Basic: How are impurities or by-products characterized during synthesis?
Methodological Answer:
- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate impurities. Monitor UV absorption at λ = 254 nm for chromophores.
- LC-MS : Identify by-products via molecular ion peaks and fragment ions (e.g., acetyl hydrolysis products).
- Elemental Analysis : Confirm purity (>95%) by matching experimental C/H/N percentages with theoretical values (±0.3%) .
Advanced: What strategies address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) for DMSO-d or CDCl.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotameric states affecting shift predictions.
- Scalar Corrections : Apply empirical scaling factors to DFT-calculated shifts (e.g., for , δ = 1.02 × δ + 2.5 ppm) .
Basic: What are the key applications of this compound in current research?
Methodological Answer:
- Photodynamic Therapy (PDT) : The chromene core acts as a photosensitizer, generating singlet oxygen under UV/Vis irradiation.
- Enzyme Inhibition : The cyanophenyl-imine moiety targets kinases or proteases via competitive binding.
- Fluorescent Probes : Methoxy and cyano groups enable tunable emission for cellular imaging .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Replace TBTU with biodegradable coupling agents (e.g., EDC/HOBt) in aqueous micellar media.
- Use microwave-assisted synthesis to reduce reaction times (30 mins vs. 24 hrs) and energy consumption.
- Employ recyclable catalysts (e.g., FeO-supported palladium) for Suzuki-Miyaura cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
